- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,

Cas no 943750-38-7 (tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate)

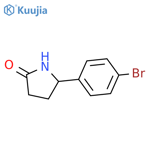

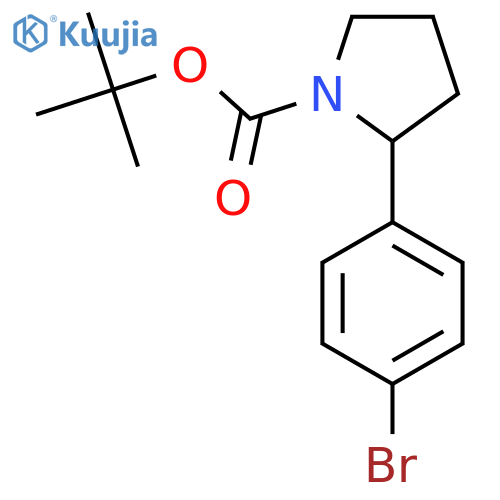

943750-38-7 structure

商品名:tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

CAS番号:943750-38-7

MF:C15H20BrNO2

メガワット:326.228803634644

MDL:MFCD11506307

CID:1026231

PubChem ID:53407516

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

- 2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester

- tert-Butyl 2-(4-bromophenyl)-pyrrolidine-1-carboxylate

- QC-7802

- MFCD11506307

- tert-Butyl2-(4-bromophenyl)pyrrolidine-1-carboxylate

- 943750-38-7

- FT-0757796

- SY260676

- SB40130

- CS-0129365

- AKOS016007793

- PZDPUQUIZKCNOF-UHFFFAOYSA-N

- A898024

- DTXSID80695913

- SCHEMBL1778276

- MFCD30530489

- (R)-1-Boc-2-(4-bromophenyl)pyrrolidine

- 2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid t-butyl ester

- 2-(4-bromophenyl)pyrrolidine-1-carboxylic acid tert-butyl ester

- Y13970

- EN300-3595217

- 1,1-Dimethylethyl 2-(4-bromophenyl)-1-pyrrolidinecarboxylate (ACI)

- tert-Butyl-2-(4-bromophenyl)pyrrolidine-1-carboxylate

- MFCD22741534

- (S)-1-Boc-2-(4-bromophenyl)pyrrolidine

- DB-079867

- SY260794

-

- MDL: MFCD11506307

- インチ: 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3

- InChIKey: PZDPUQUIZKCNOF-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1CCCN1C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 325.06800

- どういたいしつりょう: 325.06774g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- PSA: 29.54000

- LogP: 4.45900

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate セキュリティ情報

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM130044-1g |

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |

943750-38-7 | 95% | 1g |

$273 | 2024-07-19 | |

| Enamine | EN300-3595217-0.5g |

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |

943750-38-7 | 95.0% | 0.5g |

$589.0 | 2025-03-18 | |

| Enamine | EN300-3595217-0.1g |

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |

943750-38-7 | 95.0% | 0.1g |

$540.0 | 2025-03-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0202-1g |

2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |

943750-38-7 | 98% | 1g |

8463.46CNY | 2021-05-08 | |

| Enamine | EN300-3595217-0.05g |

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |

943750-38-7 | 95.0% | 0.05g |

$515.0 | 2025-03-18 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 75R0202-1g |

2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |

943750-38-7 | 98% | 1g |

¥8726.45 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200005-50mg |

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |

943750-38-7 | 98% | 50mg |

¥2029.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA296-500mg |

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |

943750-38-7 | 95% | 500mg |

¥1202.0 | 2024-04-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA296-1g |

tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate |

943750-38-7 | 95% | 1g |

¥1807.0 | 2024-04-15 | |

| eNovation Chemicals LLC | Y1009526-5g |

2-(4-Bromo-phenyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |

943750-38-7 | 95% | 5g |

$4475 | 2025-02-21 |

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 5 min, rt; 2 h, 70 °C; 70 °C → 0 °C

1.2 Reagents: Sodium sulfate Solvents: Diethyl ether , Water ; 20 min, rt

1.3 1.5 h, rt

1.2 Reagents: Sodium sulfate Solvents: Diethyl ether , Water ; 20 min, rt

1.3 1.5 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt

リファレンス

- Preparation of STRAD pseudokinase binding compounds and their uses for treatment of cancers, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 h, rt

リファレンス

- Preparation of heterocyclic compounds and compositions as modulators of TLR signaling, World Intellectual Property Organization, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ; 10 min, 0 °C

1.2 3 h, rt

1.2 3 h, rt

リファレンス

- Structure-based Design of Pyridone-Aminal eFT508 Targeting Dysregulated Translation by Selective Mitogen-activated Protein Kinase Interacting Kinases 1 and 2 (MNK1/2) Inhibition, Journal of Medicinal Chemistry, 2018, 61(8), 3516-3540

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C

リファレンス

- Preparation of dihydrobenzofuranylmethylaminoimidazopyrimidine derivatives for use as PRC2 inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt → 0 °C; 0 °C; 1 h, 0 °C

1.2 2 h

1.2 2 h

リファレンス

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, United States, , ,

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h, 25 °C

リファレンス

- Indolo heptamyl oxime analogue as PARP inhibitor, World Intellectual Property Organization, , ,

ごうせいかいろ 8

はんのうじょうけん

1.1 Catalysts: (OC-6-12)-Bis(pyridine)[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocya… Solvents: Toluene ; 6 h, 130 °C

リファレンス

- A method for iron-catalyzed C-H bond amination, China, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Catalysts: (OC-6-12)-Bis(pyridine)[2,9,16,23-tetrakis(1,1-dimethylethyl)-29H,31H-phthalocya… Solvents: Toluene ; 6 h, 130 °C

リファレンス

- A soluble iron(II)-phthalocyanine-catalyzed intramolecular C(sp3)-H amination with alkyl azides, Chemical Communications (Cambridge, 2021, 57(82), 10711-10714

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; rt → 0 °C; 0 °C; 1 h, 0 °C

1.2 2 h

1.2 2 h

リファレンス

- Substituted isoquinoline-1,3(2H,4H)-diones, 1-thioxo-1,4-dihydro-2H-isoquinoline-3-ones and 1,4-dihydro-3(2H)-isoquinolones as CDK inhibitors and their preparation, pharmaceutical composition and use in the treatment of cancer, infections and other diseases, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 20 °C

1.2 Reagents: Water

1.2 Reagents: Water

リファレンス

- IL4I1 inhibitors and methods of use, World Intellectual Property Organization, , ,

ごうせいかいろ 12

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

リファレンス

- Preparation of substituted benzo[d]imidazo[2,1-b]thiazole-7-carboxamides as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, United States, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, rt

リファレンス

- Preparation of tricyclic inhibitors of poly(ADP-ribose) polymerases, World Intellectual Property Organization, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 16 h, rt

リファレンス

- Preparation of N-(phenylsulfonyl)benzamides as Bcl-2 inhibitors, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C

リファレンス

- Preparation of imidazopyrimidine amines as Prc2(Polycomb Repressive Complex 2) inhibitors useful in the treatment of blood disorders, World Intellectual Property Organization, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C

リファレンス

- Naphthyridine derivatives as PRC2 inhibitors and their preparation, World Intellectual Property Organization, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt

1.2 Reagents: Potassium carbonate ; 2 h, 20 °C

1.2 Reagents: Potassium carbonate ; 2 h, 20 °C

リファレンス

- Pyrrolopyrimidine compounds as TLR7 agonists and their preparation, pharmaceutical compositions and use in the treatment of viral infection, China, , ,

ごうせいかいろ 18

はんのうじょうけん

1.1 Solvents: Tetrahydrofuran ; 2 h, rt

リファレンス

- Preparation of heteroaryl compounds as c-MYC mRNA translation modulators and uses thereof in the treatment of cancer, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん

1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 2 h, 25 °C

リファレンス

- Imidazo[1,2-c]pyrimidine derivatives as PRC2 inhibitors for treating cancer and their preparation, World Intellectual Property Organization, , ,

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Raw materials

- 1-(4-Azidobutyl)-4-bromobenzene

- 2H-Pyrrole,5-(4-bromophenyl)-3,4-dihydro-

- Di-tert-butyl dicarbonate

- 5-(4-Bromophenyl)pyrrolidin-2-one

- 2-(4-Bromophenyl)pyrrolidine

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate Preparation Products

tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate 関連文献

-

Yu-Dong Zhang,Jing Ping,Qi-Wei Wu,Hong-Bing Pan,Xing-He Fan,Zhihao Shen,Qi-Feng Zhou Polym. Chem., 2017,8, 1689-1698

-

Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324

-

Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096

943750-38-7 (tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate) 関連製品

- 1809491-77-7(2-(2-{3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione)

- 941891-24-3(N-4-(1,3-benzoxazol-2-yl)phenyl-3-(ethanesulfonyl)benzamide)

- 4543-56-0(5-Pyridoxolactone)

- 105161-33-9(2-Hydroxymethylene-3,3-dimethoxypropanenitrile sodium salt)

- 2034280-64-1(N-({8-hydroxy-1,2,4triazolo4,3-apyrazin-3-yl}methyl)-2,5-dimethylfuran-3-carboxamide)

- 92-30-8(2-(Trifluoromethyl)phenothiazine)

- 1361849-35-5(3-Chloro-5-(3,5-dichlorophenyl)-2-(difluoromethoxy)pyridine)

- 1161497-23-9(2-Bromo-1-fluoro-4-methoxybenzene)

- 1780629-35-7(1-2-(4-bromo-3-methylphenyl)ethylcyclopropan-1-amine)

- 2228087-62-3(2-amino-2-1-(4-chlorothiophen-2-yl)cyclopropylacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:943750-38-7)tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate

清らかである:99%

はかる:1g

価格 ($):1082.0